molecular formula C17H19BrN6O2 B3061388 Barettin CAS No. 104311-70-8

Barettin

Cat. No. B3061388
CAS RN: 104311-70-8
M. Wt: 419.3 g/mol
InChI Key: YYFNNPXWRXQUPR-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Barettin is a natural product found in Geodia barretti with data available.

Scientific Research Applications

Immunomodulatory Effects

Barettin exhibits immunomodulatory effects by affecting the secretion of cytokines from immune cells. It reduces the secretion of monocyte chemotactic protein-1 (MCP-1) from lipopolysaccharide (LPS)-stimulated monocytes and impacts the production of interleukin-10 (IL-10), an anti-inflammatory cytokine. These activities suggest barettin's role in inhibiting inflammation through the regulation of inflammatory mediators, potentially via the inhibition of kinases like receptor-interacting serine/threonine kinase 2 (RIPK2) and calcium/calmodulin-dependent protein kinase 1α (CAMK1α) (K. Lind et al., 2015).

Antioxidant and Anti-Inflammatory Activities

Barettin has been identified for its strong antioxidant activity in biochemical assays and in lipid peroxidation cell assays, indicating its cellular activity importance. Additionally, barettin inhibits the secretion of inflammatory cytokines IL-1β and TNFα from LPS-stimulated THP-1 cells. These findings underscore barettin's potential in providing atheroprotective effects, offering insights into preventive strategies against atherosclerosis development (K. Lind et al., 2013).

Antifouling Activity

Barettin, along with its synthesized analogs, has shown significant antifouling activity, inhibiting barnacle larvae settlement. This activity is crucial for marine coatings to prevent biofouling, which is the undesirable accumulation of microorganisms, plants, algae, and animals on submerged structures. Notably, benzo[g]dipodazine, a synthetic analog of barettin, exhibited stronger activity than barettin itself, offering a potential non-toxic alternative for antifouling applications (M. Sjögren et al., 2006).

Selective Serotonin Receptor Inhibition

Barettin and its related compounds have been studied for their interaction with human serotonin receptors, demonstrating selective inhibition of 5-HT2A, 5-HT2C, and 5-HT4 receptors. These interactions indicate barettin's potential in neuropsychopharmacology, providing a basis for developing new therapeutic agents targeting serotonin receptors (E. Hedner et al., 2006).

properties

CAS RN

104311-70-8

Product Name

Barettin

Molecular Formula

C17H19BrN6O2

Molecular Weight

419.3 g/mol

IUPAC Name

2-[3-[(2S,5Z)-5-[(6-bromo-1H-indol-3-yl)methylidene]-3,6-dioxopiperazin-2-yl]propyl]guanidine

InChI

InChI=1S/C17H19BrN6O2/c18-10-3-4-11-9(8-22-13(11)7-10)6-14-16(26)23-12(15(25)24-14)2-1-5-21-17(19)20/h3-4,6-8,12,22H,1-2,5H2,(H,23,26)(H,24,25)(H4,19,20,21)/b14-6-/t12-/m0/s1

InChI Key

YYFNNPXWRXQUPR-MKMNVTDBSA-N

Isomeric SMILES

C1=CC2=C(C=C1Br)NC=C2/C=C/3\C(=O)NC(C(=O)N3)CCCN=C(N)N

SMILES

C1=CC2=C(C=C1Br)NC=C2C=C3C(=O)NC(C(=O)N3)CCCN=C(N)N

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2C=C3C(=O)NC(C(=O)N3)CCCN=C(N)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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